5-bromo-3-iodothiophene-2-carbaldehyde
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Overview
Description
5-bromo-3-iodothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and iodine substituents on a thiophene ring, with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodothiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method includes the bromination of 3-iodothiophene, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-iodothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like sodium borohydride (Na
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-iodothiophene-2-carbaldehyde involves the bromination and iodination of thiophene-2-carbaldehyde.", "Starting Materials": [ "Thiophene-2-carbaldehyde", "Bromine", "Iodine", "Sodium iodide", "Sodium bromide", "Acetic acid", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of Thiophene-2-carbaldehyde", "Thiophene-2-carbaldehyde is dissolved in acetic acid and bromine is added dropwise to the solution at 0°C. The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 5-bromo-2-thiophenecarbaldehyde.", "Step 2: Iodination of 5-bromo-2-thiophenecarbaldehyde", "5-bromo-2-thiophenecarbaldehyde is dissolved in acetic acid and iodine and sodium iodide are added to the solution. The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 5-bromo-3-iodothiophene-2-carbaldehyde.", "Step 3: Purification of 5-bromo-3-iodothiophene-2-carbaldehyde", "5-bromo-3-iodothiophene-2-carbaldehyde is dissolved in sulfuric acid and hydrogen peroxide is added to the solution. The reaction mixture is stirred for 1 hour at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain the final product." ] } | |
CAS No. |
2763779-59-3 |
Molecular Formula |
C5H2BrIOS |
Molecular Weight |
316.9 |
Purity |
95 |
Origin of Product |
United States |
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